molecular formula C14H10Cl2N2OS2 B2669619 2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 922637-94-3

2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide

Cat. No. B2669619
CAS RN: 922637-94-3
M. Wt: 357.27
InChI Key: WPDXFIQXXJYOES-UHFFFAOYSA-N
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Description

“2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Anticancer Applications

One of the prominent applications of thiophene derivatives is in the synthesis of compounds with anticancer activities. For instance, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and shown to exhibit good inhibitory activity against four cell lines, particularly those containing thiazolidinone rings or thiosemicarbazide moieties in their structures (Atta & Abdel‐Latif, 2021). These findings suggest the potential of thiophene-based compounds, including 2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide derivatives, in developing new anticancer drugs.

Antimicrobial and Antitubercular Activity

Another area of application is in the development of antimicrobial and antitubercular agents. Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, for example, have been designed, synthesized, and evaluated for their antitubercular activity against Mycobacterium tuberculosis, resulting in several analogs showing promising activity with low cytotoxicity profiles (Marvadi et al., 2020). This research highlights the therapeutic potential of thiophene derivatives in treating tuberculosis.

Material Science and Electrochromic Properties

In the field of material science, thiophene derivatives have been explored for their electrochromic properties and applications in solar cells. For example, poly[N-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT) and its derivatives demonstrate significant improvements in photovoltaic performance, indicating their suitability for application in polymer solar cells (Chu et al., 2011). Such studies underscore the importance of thiophene derivatives in advancing renewable energy technologies.

properties

IUPAC Name

2,5-dichloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2OS2/c1-6-3-9-10(4-7(6)2)20-14(17-9)18-13(19)8-5-11(15)21-12(8)16/h3-5H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDXFIQXXJYOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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